molecular formula C10H13NO B12116745 3-Phenyloxolan-3-amine

3-Phenyloxolan-3-amine

Cat. No.: B12116745
M. Wt: 163.22 g/mol
InChI Key: VTUZZEWIKSPZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyloxolan-3-amine is an organic compound characterized by the presence of a phenyl group attached to an oxolane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxolan-3-amine typically involves the reaction of phenyl-substituted oxolane with ammonia or an amine under controlled conditions. One common method is the reductive amination of phenyl oxolane using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts such as palladium on carbon can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

Scientific Research Applications

3-Phenyloxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyloxolan-3-amine
  • Phenyl oxolane
  • Oxolane amine derivatives

Uniqueness

3-Phenyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-phenyloxolan-3-amine

InChI

InChI=1S/C10H13NO/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2

InChI Key

VTUZZEWIKSPZNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.